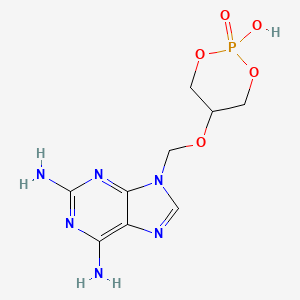

9H-Purine-2,6-diamine, 9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)-

Beschreibung

The compound “9H-Purine-2,6-diamine, 9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)-” is a purine derivative characterized by a 2,6-diaminopurine core modified at the N9 position with a (2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxymethyl substituent. While direct data on this compound are absent in the provided evidence, its structural analogs suggest relevance in medicinal chemistry, particularly in nucleotide-based therapies or metal coordination complexes .

Eigenschaften

CAS-Nummer |

100683-67-8 |

|---|---|

Molekularformel |

C9H13N6O5P |

Molekulargewicht |

316.21 g/mol |

IUPAC-Name |

9-[(2-hydroxy-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)oxymethyl]purine-2,6-diamine |

InChI |

InChI=1S/C9H13N6O5P/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-18-5-1-19-21(16,17)20-2-5/h3,5H,1-2,4H2,(H,16,17)(H4,10,11,13,14) |

InChI-Schlüssel |

FNNHUHDNNHOXQE-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(COP(=O)(O1)O)OCN2C=NC3=C(N=C(N=C32)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,6-Diamino-9H-purin-9-yl)methoxy)-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide typically involves the following steps:

Formation of the Purine Base: The purine base, 2,6-diamino-9H-purine, is synthesized through a series of reactions starting from simple precursors such as guanine or adenine.

Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the purine base.

Formation of the Dioxaphosphinane Ring: The dioxaphosphinane ring is formed through a cyclization reaction involving a suitable diol and a phosphorus-containing reagent, such as phosphorus oxychloride.

Oxidation: The final step involves the oxidation of the phosphorus atom to form the 2-oxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, potentially forming higher oxidation states of phosphorus.

Reduction: Reduction reactions can convert the 2-oxide group back to a phosphinane.

Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alcohols, amines.

Major Products

Oxidation Products: Higher oxidation states of phosphorus compounds.

Reduction Products: Phosphinane derivatives.

Substitution Products: Various substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Material Science: It can be incorporated into polymers to modify their properties.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

Antiviral Agents: Due to its structural similarity to nucleotides, it can be explored as a potential antiviral agent.

Cancer Research: It may have applications in cancer research as a potential therapeutic agent.

Industry

Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.

Agriculture: Potential use as a pesticide or herbicide.

Wirkmechanismus

The mechanism of action of 5-((2,6-Diamino-9H-purin-9-yl)methoxy)-2-hydroxy-1,3,2-dioxaphosphinane 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity. In biological systems, it can mimic natural nucleotides, interfering with DNA or RNA synthesis.

Vergleich Mit ähnlichen Verbindungen

Target Compound

- Core structure: 2,6-Diaminopurine.

- N9 substituent: A dioxaphosphorinan ring linked via an oxymethyl group.

Analog 1 : 9-β-d-Arabinofuranosyl-2-fluoroadenine 5′-(dihydrogen phosphate) ()**

- Core structure : 2-Fluoroadenine.

- Modification: Arabinofuranosyl sugar with a 5′-phosphate group.

Analog 3 : N2-Benzyl-9-hexyl-N6-(4-methoxybenzyl)-9H-purine-2,6-diamine ()**

- Core structure: 2,6-Diaminopurine.

- N9 substituent : Hexyl and 4-methoxybenzyl groups.

- Key difference : Bulky aromatic substituents enhance lipophilicity, contrasting with the target compound’s polar dioxaphosphorinan moiety .

Physicochemical Properties

*Inferred from structural analogs.

Antitumor Potential

- N2-Benzyl-9-hexyl analog () : Demonstrated cytotoxicity against H1975, HL60, and HeLa cell lines (IC50 values: 0.1–50 µM) via MTT assay .

- Target Compound: No direct data, but the dioxaphosphorinan group may enhance bioavailability or enable kinase inhibition, akin to nucleotide analogs like 8-oxoguanosine phosphate () .

Metal Coordination

Protein Binding and Aggregation Inhibition

- RS-0406 analogs () : Structural resemblance to β-sheet breakers implies the target compound may disrupt amyloid fibrils, though experimental validation is needed .

Notes

Data Limitations : Direct experimental data on the target compound are unavailable; comparisons rely on structural analogs and inferred properties.

Contradictions : and highlight divergent substituent effects (fluorine vs. azido vs. phosphorus), complicating direct activity predictions.

Biologische Aktivität

The compound 9H-Purine-2,6-diamine, 9-(((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)oxy)methyl)- is a modified purine derivative that has garnered attention for its biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 358.28 g/mol. The structure includes a purine base with significant modifications that enhance its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Purine Base | Core structure of the compound |

| Hydroxy Group | Contributes to solubility and reactivity |

| Dioxaphosphorinan Moiety | Enhances interaction with biomolecules |

Research indicates that 9H-Purine-2,6-diamine acts primarily as an inhibitor of enzymes involved in purine metabolism. Its interaction with various biomolecules has been studied extensively. Notably, it exhibits ATP competitive inhibition , which is significant for targeting specific pathways in cancer and other proliferative diseases .

Enzyme Inhibition Studies

The compound has shown promising results in inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation . Additionally, it has been evaluated for its effects on cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .

Case Studies and Research Findings

- Antitumor Activity : In vivo studies demonstrated that derivatives of 9H-Purine-2,6-diamine exhibited significant antitumor effects against P-388 leukemia models. Some derivatives prolonged survival rates in treated mice .

- Cell Proliferation Studies : Various compounds derived from 9H-Purine-2,6-diamine were tested for their ability to inhibit cellular proliferation across different cancer cell lines. Notably, some derivatives arrested cells at distinct phases of the cell cycle while others induced apoptosis directly .

- Pharmacokinetics and Toxicity : Initial assessments indicate that the compound has a favorable pharmacokinetic profile with low toxicity levels in preliminary tests. Specific modifications to the purine structure have been shown to enhance its bioavailability and therapeutic index .

Comparative Analysis of Related Compounds

To understand the unique properties of 9H-Purine-2,6-diamine better, a comparative analysis with structurally similar compounds is useful.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| CGP-74514A (hydrochloride) | Similar purine structure | Enhanced solubility; used in neurological studies |

| Acyclovir | Purine analog with antiviral properties | Primarily used for treating viral infections |

| 2,6-Diaminopurine | Basic purine structure | Exhibits antiviral and antitumor properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.